molecular formula C14H15F3N2O3 B2683931 N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 941998-30-7

N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2683931
CAS RN: 941998-30-7
M. Wt: 316.28
InChI Key: ULKPOHZDYFOODA-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TROX-1, is a potent and selective inhibitor of the G-protein-coupled receptor (GPCR) Gq. This molecule has gained attention in the scientific community due to its potential applications in various fields, including drug discovery, pharmacology, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research on compounds related to N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide explores their synthesis and chemical properties. For instance, a study detailed a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides, showcasing the potential for creating diverse chemical structures including compounds similar to this compound (Mamedov et al., 2016). This research indicates the compound's utility in organic synthesis, providing a foundation for further exploration of its applications in various fields.

Material Science and Engineering

In material science, the effect of thermal history on the crystallization behavior of polymers with soluble-type nucleators, including studies on similar oxalamide structures, reveals significant implications for developing advanced materials. For instance, research conducted by Shen et al. (2016) on poly(l-lactic acid) with oxalamide nucleators underlines the critical role of these compounds in enhancing material properties through fast crystallization induced by shear flow (Shen et al., 2016). Such findings suggest potential applications of this compound in improving the performance and processing of polymeric materials.

properties

IUPAC Name

N-cyclopentyl-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c15-14(16,17)22-11-7-5-10(6-8-11)19-13(21)12(20)18-9-3-1-2-4-9/h5-9H,1-4H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKPOHZDYFOODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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